molecular formula C19H19ClN2O4S B2427598 N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide CAS No. 868369-31-7

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide

Cat. No.: B2427598
CAS No.: 868369-31-7
M. Wt: 406.88
InChI Key: KSGWFNJMRNDWCG-VZCXRCSSSA-N
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Description

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide typically involves the condensation of 7-chloro-3,4-dimethyl-1,3-benzothiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, under an inert atmosphere, and at a controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar structures, such as 2-aminobenzothiazole or 2-mercaptobenzothiazole.

    Trimethoxybenzamides: Compounds like 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzylamine.

Uniqueness

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is unique due to the specific combination of the benzothiazole and trimethoxybenzamide moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-10-6-7-12(20)17-15(10)22(2)19(27-17)21-18(23)11-8-13(24-3)16(26-5)14(9-11)25-4/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGWFNJMRNDWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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